molecular formula C9H9N5S B5557702 5-methyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol

5-methyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol

Cat. No. B5557702
M. Wt: 219.27 g/mol
InChI Key: JUSPHNYPSQSACE-IZZDOVSWSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-methyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol often involves multi-step reaction sequences. For example, the compound 4-amino-5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol is prepared through a series of reactions starting from methyl nicotinate, and further reacts with various aromatic aldehydes to yield substituted triazoles (Dave et al., 2007). These synthetic routes demonstrate the versatility and complexity of synthesizing triazole derivatives.

Molecular Structure Analysis

The molecular structure of triazole derivatives, such as 5-methyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol, is characterized by the presence of multiple heterocyclic rings. The crystal structure of related compounds reveals significant details about their geometry, including bond lengths, angles, and dihedral angles, which contribute to the understanding of their chemical behavior and reactivity (Xu et al., 2006).

Chemical Reactions and Properties

Triazole derivatives participate in a variety of chemical reactions, reflecting their reactive functional groups. For example, they can undergo cyclo-condensation, react with formaldehyde and aromatic amines to form Mannich bases, and show antimicrobial and antitubercular activities (Dave et al., 2007). These reactions are crucial for the functionalization of the triazole core and the development of compounds with desired properties.

Scientific Research Applications

Antimicrobial Activities

Research has demonstrated the effectiveness of 1,2,4-triazole derivatives, including structures similar to 5-methyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol, in antimicrobial applications. For instance, Bayrak et al. (2009) reported that such compounds exhibited good to moderate antimicrobial activity, highlighting their potential in medical and pharmaceutical research (Bayrak et al., 2009).

Corrosion Inhibition

Ansari et al. (2014) discovered that Schiff's bases of pyridyl substituted triazoles, closely related to the compound , are effective corrosion inhibitors for mild steel in hydrochloric acid solutions. This suggests their utility in industrial applications, particularly in protecting metal surfaces from corrosive environments (Ansari et al., 2014).

Coordination Chemistry

The compound has been used in coordination chemistry as well. Aboura et al. (2018) studied its reaction with arene ruthenium, demonstrating its potential in forming complex molecular structures which could be significant in catalysis and materials science (Aboura et al., 2018).

Antioxidant and Analgesic Activities

In the field of pharmacology, Karrouchi et al. (2016) synthesized Schiff bases of 4-amino-1,2,4-triazole derivatives containing a pyrazole moiety, closely related to the compound of interest. These compounds displayed significant in vivo analgesic and in vitro antioxidant activities, suggesting their potential therapeutic applications (Karrouchi et al., 2016).

DNA Methylation Inhibitors

Research by Hovsepyan et al. (2018) indicated that 1,2,4-triazole thioether derivatives, similar in structure to the compound , could act as DNA methylation inhibitors. This finding has implications for cancer research and the development of new anticancer drugs (Hovsepyan et al., 2018).

Mechanism of Action

The mode of action of pymetrozine in insects has not been precisely determined biochemically, but it may involve effects on neuroregulation or nerve-muscle interaction .

Safety and Hazards

Pymetrozine is rapidly degraded in slightly acidic or sunlight-exposed surface water . In terms of hazards, it has an LC 50 (96 h) >100 mg/kg for fish species like rainbow trout, bluegill sunfish, and carp .

properties

IUPAC Name

3-methyl-4-[(E)-pyridin-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5S/c1-7-12-13-9(15)14(7)11-6-8-4-2-3-5-10-8/h2-6H,1H3,(H,13,15)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSPHNYPSQSACE-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N1N=CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=S)N1/N=C/C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-4-[(E)-pyridin-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione

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